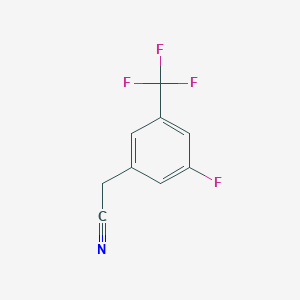

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile

描述

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile (CAS: 239087-12-8) is a fluorinated aromatic nitrile with the molecular formula C₉H₅F₄N and a molecular weight of 203.14 g/mol . It features a benzene ring substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, with an acetonitrile (-CH₂CN) moiety attached to the ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing properties of its substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions . It is typically stored at room temperature and is soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol .

属性

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCQBEWZJZKBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372172 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-12-8 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239087-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the nitrile group, leading to the formation of amides or esters.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. Major products formed from these reactions include amines, amides, esters, and oxidized aromatic compounds.

科学研究应用

Organic Synthesis

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is primarily utilized as an intermediate in organic synthesis. Its unique trifluoromethyl group enhances the stability and reactivity of the compounds it helps to synthesize.

Key Applications:

- Reagent in Reactions: It serves as a crucial reagent in the synthesis of various fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.

- Building Block for Pharmaceuticals: The compound can be transformed into more complex structures that exhibit biological activity.

| Application | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing fluorinated compounds |

| Pharmaceutical Development | Building block for drug candidates |

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug molecules has been shown to enhance their pharmacological properties. Research indicates that this compound can influence the biological activity of drug candidates.

Case Studies:

- FDA-Approved Drugs: A study highlighted that drugs containing trifluoromethyl groups have improved efficacy and potency. For instance, modifications using this compound have led to enhanced inhibition of certain enzymes relevant in disease pathways, such as reverse transcriptase and serotonin uptake .

| Drug Candidate | Mechanism of Action | Outcome |

|---|---|---|

| Ubrogepant | Inhibition of CGRP receptor | Effective migraine treatment |

| Antiviral Agents | Reverse transcriptase inhibition | Enhanced antiviral activity |

Agrochemicals

In agrochemical applications, this compound is explored for its potential as a pesticide or herbicide component. The trifluoromethyl group contributes to increased lipophilicity, which can improve the bioavailability of agrochemical formulations.

Research Findings:

- Pesticide Development: Research has shown that compounds with trifluoromethyl groups demonstrate increased effectiveness against pests due to their unique interaction with biological systems .

| Agrochemical Application | Benefit |

|---|---|

| Pesticide Formulations | Increased efficacy against target pests |

作用机制

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile and its analogs:

*Calculated based on substituents.

Key Observations:

Substituent Effects on Molecular Weight :

- The trifluoromethyl (-CF₃) group significantly increases molecular weight (e.g., 203.14 vs. 165.16 for the methoxy analog) .

- Methyl or chloro substituents further elevate molecular weight (e.g., 217.16 for the methyl variant) .

Electronic and Steric Influences: Fluorine and -CF₃: Enhance electrophilicity of the aromatic ring, favoring reactions like Suzuki-Miyaura couplings. Methoxy (-OCH₃): Electron-donating nature reduces ring reactivity compared to -CF₃ analogs .

Heterocyclic vs. Benzene Backbone :

- Pyridine-based analogs (e.g., 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile) exhibit increased basicity due to the nitrogen atom, altering solubility and reactivity .

生物活性

3-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl groups in pharmaceutical compounds often enhances their metabolic stability and bioactivity, making them valuable in drug design. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₉H₅F₄N

- Molecular Weight : 203.14 g/mol

- CAS Number : 85068-32-2

The compound features a phenyl ring substituted with a trifluoromethyl group and a cyano group, which contributes to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly reduces cell viability in cancer cell lines such as HeLa and A549, with IC50 values indicating effective potency against these cells.

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds like this compound is often influenced by their structural features. SAR studies indicate that:

- The presence of the trifluoromethyl group significantly increases the compound's ability to interact with target proteins involved in cell signaling and proliferation.

- Variations in substitution patterns on the phenyl ring can lead to different biological outcomes, emphasizing the importance of molecular design in developing effective anticancer agents .

Study 1: In Vitro Evaluation

A study conducted on various fluorinated phenylacetonitriles, including this compound, revealed promising results in inhibiting tumor growth. The compound was tested against breast cancer cell lines, showing a marked decrease in proliferation rates compared to controls.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| Control (Untreated) | HeLa | >100 |

This indicates a significant potential for further development as an anticancer therapeutic agent.

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) within cancer cells, suggesting oxidative stress as a pathway for inducing cell death .

Safety and Toxicology

While exploring its therapeutic potential, it is crucial to consider the safety profile of this compound. According to safety data sheets:

常见问题

Q. What are the key synthetic routes for 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile?

Methodological Answer: Synthesis typically involves fluorination and trifluoromethylation steps. A plausible route includes:

- Step 1: Substitution on a pre-functionalized benzene ring (e.g., bromine or iodine) using copper-mediated cyanation to introduce the acetonitrile group.

- Step 2: Sequential fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–120°C) .

- Step 3: Trifluoromethylation via cross-coupling (e.g., using CF₃Cu reagents under inert atmosphere) .

Critical Considerations: - Monitor reaction progress via GC or HPLC to avoid over-fluorination.

- Use anhydrous conditions to prevent hydrolysis of the nitrile group.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- GC-MS: To assess purity (>97% as per industrial standards) and detect volatile byproducts .

- ¹⁹F NMR: To confirm fluorine environments (δ ~ -60 ppm for CF₃, δ ~ -110 ppm for aromatic F) .

- FT-IR: Identify nitrile stretching (~2240 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Elemental Analysis: Verify C/F/N ratios (theoretical: C 50.82%, F 39.98%, N 7.40%) .

Advanced Research Questions

Q. How do fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The CF₃ and F groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. This enhances stability in Suzuki-Miyaura couplings but reduces nucleophilic attack rates .

- Reactivity Optimization: Use Pd catalysts with electron-rich ligands (e.g., SPhos) to overcome electron deficiency.

- Case Study: In a model Suzuki reaction, coupling with boronic acids (e.g., 3-Fluoro-5-(trifluoromethyl)benzeneboronic acid ) achieves >80% yield under microwave irradiation (100°C, 30 min).

Q. How can competing side reactions during synthesis be mitigated?

Methodological Answer:

- Byproduct Formation: Hydrolysis of the nitrile group to amides or carboxylic acids is common.

- Temperature Control: Maintain reaction temperatures <50°C during fluorination to avoid decomposition .

- Selective Catalysis: Employ phase-transfer catalysts (e.g., TBAB) to enhance fluorination selectivity .

Safety and Handling

- Hazards: Irritant (R36/37/38); handle in fume hood with gloves and goggles .

- Storage: Store in airtight containers at 2–8°C to prevent moisture absorption .

Research Gaps and Future Directions

- Mechanistic Studies: Role of fluorine in stabilizing transition states during nitrile group reactions.

- Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。